molecular formula C17H21NO3 B275941 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid

Cat. No. B275941
M. Wt: 287.35 g/mol
InChI Key: MHJVDKCGHOIGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid, also known as FFA-1, is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic target for various diseases. FFA-1 is a G-protein coupled receptor that is primarily expressed in adipose tissue and is involved in the regulation of glucose and lipid metabolism. In

Mechanism of Action

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is a G-protein coupled receptor that is activated by free fatty acids. Upon activation, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid signals through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. This signaling cascade ultimately leads to the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been shown to regulate glucose and lipid metabolism in adipose tissue and the liver. Activation of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid leads to the stimulation of glucose uptake and the inhibition of lipolysis in adipocytes. In the liver, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid activation leads to the inhibition of gluconeogenesis and the stimulation of glycogen synthesis. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been implicated in the regulation of inflammatory responses and has been suggested as a target for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of studying 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is its tissue-specific expression in adipose tissue, which allows for the development of targeted therapies with minimal off-target effects. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists have shown promising results in animal models, making them attractive candidates for further development. However, one limitation of studying 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is the lack of available selective agonists and antagonists, which makes it difficult to study the receptor in isolation.

Future Directions

Future research on 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid should focus on the development of selective agonists and antagonists to better understand the receptor's function and potential therapeutic applications. Additionally, studies should investigate the role of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid in the regulation of inflammatory responses and its potential as a target for the treatment of inflammatory diseases. Finally, the development of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists with improved pharmacokinetic properties and reduced toxicity will be critical for their translation into clinical use.

Synthesis Methods

The synthesis of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid involves the reaction of 3-acetyl-2-furylboronic acid with isopentylamine followed by the addition of 3-bromobenzoic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been identified as a potential therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic disorders. Studies have shown that 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists can improve glucose tolerance, increase insulin sensitivity, and decrease body weight in animal models. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been implicated in the regulation of inflammatory responses and has been suggested as a target for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-[5-[(3-methylbutylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H21NO3/c1-12(2)8-9-18-11-15-6-7-16(21-15)13-4-3-5-14(10-13)17(19)20/h3-7,10,12,18H,8-9,11H2,1-2H3,(H,19,20)

InChI Key

MHJVDKCGHOIGEC-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Canonical SMILES

CC(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.